2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine
Overview
Description
2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine is a chemical compound with the molecular formula C₁₁H₂₂N₂O It is characterized by the presence of a morpholine ring substituted with two methyl groups at positions 2 and 6, and a pyrrolidin-2-ylmethyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine typically involves the reaction of morpholine derivatives with pyrrolidine derivatives under controlled conditions. One common method involves the alkylation of 2,6-dimethylmorpholine with pyrrolidin-2-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted morpholine derivatives.
Scientific Research Applications
2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: Lacks the pyrrolidin-2-ylmethyl group, making it less complex and potentially less active in certain applications.
4-(Pyrrolidin-2-ylmethyl)morpholine: Lacks the methyl groups at positions 2 and 6, which may affect its chemical reactivity and biological activity.
2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring, leading to different chemical and biological properties.
Uniqueness
2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine is unique due to the combination of its morpholine ring, methyl substitutions, and pyrrolidin-2-ylmethyl group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds.
Properties
IUPAC Name |
2,6-dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-9-6-13(7-10(2)14-9)8-11-4-3-5-12-11/h9-12H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIJYQDLQDIDLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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